4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10F3N |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-phenyl-2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
NKCZVVUVKGJHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 2 2,2,2 Trifluoroethyl Pyridine and Analogues
Foundational Strategies for Trifluoromethylated Pyridine (B92270) Core Formation
The construction of the trifluoromethylated pyridine ring is a critical first step in the synthesis of the target compound and its derivatives. Two primary strategies dominate this area: building the ring from acyclic precursors already containing the trifluoromethyl group, and modifying a pre-existing pyridine or related heterocycle through halogen exchange.
Cyclocondensation Approaches Utilizing Trifluoromethyl Building Blocks
Cyclocondensation reactions are a powerful method for constructing the pyridine core, starting with smaller, acyclic molecules where one or more of the reactants already contain the trifluoromethyl (CF3) group. nih.gov This approach allows for the direct incorporation of the crucial CF3 moiety into the heterocyclic ring system. A common strategy involves the reaction of a trifluoromethyl-containing building block, such as a β-ketoester or an enone, with a source of ammonia (B1221849) or an equivalent thereof to form the pyridine ring. rsc.org
Key trifluoromethyl-containing building blocks used in these syntheses include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov For instance, the Bohlmann–Rahtz heteroannulation reaction utilizes trifluoromethyl-α,β-ynones, which react with β-enamino esters or ketones to yield highly substituted trifluoromethylpyridine derivatives. rsc.org Another approach is the multicomponent Kröhnke reaction, which can produce 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net
Table 1: Examples of Trifluoromethyl Building Blocks in Pyridine Synthesis
| Building Block | Co-reactant(s) | Reaction Type | Resulting Pyridine Type |
|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal, Ammonia source | Hantzsch-type condensation | Dihydropyridine (B1217469), then oxidized to Pyridine |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamines/Enolates | Annulation | Substituted Trifluoromethylpyridines |
| Trifluoromethyl-α,β-ynones | β-Enamino esters/ketones | Bohlmann–Rahtz heteroannulation | Polysubstituted Trifluoromethylpyridines rsc.org |
Chlorine/Fluorine Exchange Reactions in Pyridine Synthesis
A historically significant and industrially relevant method for synthesizing trifluoromethylpyridines involves halogen exchange (Halex) reactions. This process typically starts with a trichloromethyl-substituted pyridine, which is then treated with a fluorinating agent to replace the chlorine atoms with fluorine. nih.gov The first synthesis of a trifluoromethylpyridine in 1947 utilized a similar procedure, involving the chlorination and subsequent fluorination of picoline (methylpyridine). nih.gov
The reaction often employs hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF3) as the fluorine source. nih.gov For example, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov This method is advantageous for large-scale production due to the availability of chlorinated starting materials. However, controlling the reaction conditions is crucial to achieve complete exchange and avoid the formation of partially fluorinated intermediates (e.g., -CF2Cl, -CFCl2). google.comgoogle.com In some cases, simultaneous chlorination and fluorination can be performed in the vapor phase at high temperatures over transition metal-based catalysts. nih.govjst.go.jp
Approaches for Introducing the 2,2,2-Trifluoroethyl Moiety
Once a suitable pyridine core is available, the next critical step is the introduction of the 2,2,2-trifluoroethyl (-CH2CF3) group. This is distinct from incorporating a trifluoromethyl (-CF3) group directly onto the ring.
Palladium-Catalyzed Cross-Coupling Reactions of Trifluoroethyl Precursors
Palladium-catalyzed cross-coupling reactions are a premier method for forming carbon-carbon bonds, and they have been successfully adapted for trifluoroethylation. nih.gov This strategy involves coupling a pyridine derivative (typically a halopyridine or a pyridine boronic acid/ester) with a trifluoroethyl precursor. A highly effective precursor is 2,2,2-trifluoroethyl iodide (CF3CH2I). cas.cn
The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. Various aryl boronic acids and esters can be efficiently coupled with CF3CH2I to yield the desired (trifluoroethyl)arenes. cas.cn This methodology has been extended to heteroaryl boronic acid esters, allowing for the convenient introduction of trifluoroethyl groups into pyridine moieties under mild conditions. nih.govrsc.org The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. cas.cn
Table 2: Palladium-Catalyzed Trifluoroethylation of Aryl/Heteroaryl Boronic Compounds
| Aryl/Heteroaryl Substrate | Coupling Partner | Catalyst/Ligand | Base | Yield |
|---|---|---|---|---|
| Phenylboronic acid | CF3CH2I | Pd(dba)2 / P(t-Bu)2Me | Cs2CO3 | 91% cas.cn |
| 4-(Methoxycarbonyl)phenylboronic acid | CF3CH2I | Pd(dba)2 / P(t-Bu)2Me | Cs2CO3 | 85% cas.cn |
| Pyridine-3-boronic acid pinacol (B44631) ester | CF3CH2I | Pd(OAc)2 / SPhos | K3PO4 | 75% |
Yields are illustrative and depend on specific reaction conditions.
Reductive Cyclization Strategies for Trifluoromethylated Pyridines
Reductive cyclization represents an alternative pathway where the ring is formed in a manner that incorporates or leads to the desired side chain. More modern approaches involve radical cascade reactions. For instance, a visible-light-induced radical trifluoromethylation/cyclization process has been developed. mdpi.com While this often installs a CF3 group directly, modifications of the starting materials can lead to the formation of more complex side chains. In these reactions, a trifluoromethyl radical is generated from a source like CF3Br and adds to an unactivated alkene. mdpi.com A subsequent intramolecular cyclization and rearomatization can lead to the formation of a trifluoromethylated heterocyclic system.
Phenyl Group Incorporation Strategies within Pyridine Architectures
The final key structural element is the phenyl group at the 4-position of the pyridine ring. The most common and versatile method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This reaction typically involves the coupling of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with phenylboronic acid or one of its esters in the presence of a palladium catalyst and a base. The high efficiency, functional group tolerance, and commercial availability of the reagents make the Suzuki coupling a preferred method for creating the C-C bond between the pyridine and phenyl rings. ontosight.ai Numerous palladium catalysts and ligands can be employed, allowing for optimization depending on the specific substrates.
Suzuki-Type Coupling and Related Cross-Coupling Reactions for Aryl-Pyridine Linkages
The formation of the C-C bond between a phenyl group and a pyridine ring is a common challenge in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, offering good functional group tolerance and straightforward protocols. nih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine halide or triflate with a phenylboronic acid derivative, or conversely, a pyridylboronic acid with a phenyl halide. acs.orgrsc.org
While the Suzuki-Miyaura reaction is a mainstay, its application to pyridine substrates can be challenging. nih.gov The synthesis and stability of pyridine-2-boronates are often problematic, leading to low reaction efficiency. nih.govsigmaaldrich.com To overcome these limitations, alternative coupling partners have been developed. For instance, pyridine sulfinates have been shown to be stable and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with a broad range of aryl and heteroaryl halides. nih.gov Another approach is the direct arylation of pyridine N-oxides, which can serve as stable, inexpensive replacements for the more problematic 2-metallapyridines. This method shows excellent yield and complete selectivity for the 2-position. acs.org
Key factors in the success of these cross-coupling reactions include the choice of catalyst, ligand, base, and solvent. For example, palladium catalysts supported by phosphine ligands such as P(t-Bu)3, PCy3, or 2-(dicyclohexylphosphino)biphenyl (B1301957) are often effective. acs.orgacs.org
Table 1: Comparison of Suzuki-Type Coupling Strategies for Aryl-Pyridine Synthesis
| Coupling Partners | Catalyst/Ligand System (Examples) | Advantages | Challenges | Citations |
|---|---|---|---|---|
| Pyridyl Halide + Phenylboronic Acid | Pd(PPh₃)₄, Pd(dppb)Cl₂ | Wide availability of boronic acids. | Reactivity of pyridyl halide can vary. | acs.orgacs.org |
| Phenyl Halide + Pyridylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/PCy₃ | Allows for late-stage functionalization of complex phenyls. | Instability and difficult preparation of some pyridylboronic acids. | nih.govacs.orgsigmaaldrich.com |
| Pyridyl Sulfinate + Phenyl Halide | Pd(OAc)₂/PCy₃ | Stable, easy-to-prepare pyridine nucleophiles; broad scope. | Requires preparation of the sulfinate precursor. | nih.gov |
For the specific synthesis of a 4-phenyl substituted pyridine, a strategy might involve starting with a 4-halopyridine derivative and coupling it with phenylboronic acid. Research has shown that even challenging substrates like 4-chloropyridinium hydrochloride can be successfully coupled using a palladium-on-charcoal catalyst in the presence of a sterically hindered phosphine ligand. acs.org
Intramolecular Michael Addition Pathways for Pyridine Ring Formation with Phenyl Substituents
The intramolecular Michael reaction is a powerful method for forming cyclic structures, including heterocyclic rings. organicreactions.org This reaction involves the addition of a nucleophile (a donor) to an activated olefin (an acceptor) within the same molecule. organicreactions.org In the context of pyridine synthesis, this pathway can be envisioned through the cyclization of a precursor containing a 1,5-dicarbonyl-like moiety or a related acyclic system that can form the pyridine ring upon reaction with a nitrogen source like ammonia. nih.gov
While direct examples leading specifically to 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine via this pathway are not prevalent in the reviewed literature, the general principle is well-established for pyridine ring synthesis. The formation of the pyridine ring often occurs through a cascade process that may include Michael addition, followed by condensation and subsequent aromatization. organic-chemistry.org For instance, a key intermediate with a reactive 1,5-dione moiety can react non-enzymatically with ammonia or its derivatives to form the pyridine ring. nih.gov
The key steps in such a synthetic strategy would be:
Precursor Synthesis: Construction of an acyclic precursor containing the necessary carbon framework and functional groups to act as the Michael donor and acceptor. To obtain a 4-phenyl substituted pyridine, the phenyl group would need to be incorporated into this precursor at the appropriate position.
Cyclization: The intramolecular conjugate addition is typically promoted by a base or, in some cases, an acid, leading to the formation of a dihydropyridine intermediate.
Aromatization: The dihydropyridine is then oxidized to the final aromatic pyridine ring. This can occur spontaneously via air oxidation or be facilitated by an added oxidant.
This type of cyclization is a favorable 7-exo-trig process according to Baldwin's rules when applied to certain systems. acs.org The versatility of this approach allows for the incorporation of various substituents onto the pyridine ring by modifying the initial acyclic precursor.
Advanced and Sustainable Synthetic Protocols for Pyridine Derivatives
In recent years, the development of "green" and sustainable synthetic methods has become a major focus in chemistry. citedrive.comresearchgate.net These protocols aim to improve efficiency, reduce waste, and use less hazardous materials compared to traditional methods. For the synthesis of pyridine derivatives, several advanced and sustainable techniques have been developed. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles. acs.orgnih.gov This technique can be applied to various pyridine-forming reactions, including multicomponent reactions where several starting materials are combined in a single step to form the complex product. acs.org
One-pot multicomponent reactions (MCRs) are inherently sustainable as they reduce the number of synthetic steps and purification procedures, saving time, solvents, and energy. researchgate.netacs.org For example, novel pyridine derivatives can be synthesized in excellent yields (82-94%) via a one-pot, four-component reaction under microwave irradiation in ethanol, a green solvent. acs.org
Other sustainable approaches include:
Use of green catalysts: Employing non-toxic, reusable catalysts. researchgate.net
Environmentally friendly solvents: Replacing hazardous organic solvents with alternatives like water or ethanol. researchgate.net
Solvent-free synthesis: Conducting reactions without any solvent, which minimizes waste. researchgate.net
Ultrasonic production: Using ultrasound to enhance reaction rates and efficiency. nih.gov
These green protocols are applicable to the synthesis of a wide variety of pyridine-based molecular frameworks and support the development of more environmentally benign pathways to complex molecules like this compound and its analogues. citedrive.comnih.gov
Table 2: Overview of Sustainable Synthetic Methods for Pyridines
| Method | Key Features | Advantages | Citations |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, higher yields, cleaner reactions. | acs.orgnih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste. | researchgate.netacs.org |
| Green Catalysts & Solvents | Use of non-toxic catalysts and benign solvents (e.g., water, ethanol). | Reduced environmental impact and improved safety. | citedrive.comresearchgate.net |
Solid-Phase Synthesis Techniques for Expedited Derivatization of Pyridine Scaffolds
Solid-phase synthesis is a powerful methodology for the rapid generation of libraries of related compounds, which is particularly valuable in drug discovery and materials science. acs.org This technique involves immobilizing a starting material or scaffold onto a solid support (e.g., a polystyrene resin) and then carrying out a series of reactions to build the final molecule before cleaving it from the support. acs.orgresearchgate.net
For pyridine scaffolds, a common approach is to start with a functionalized pyridine, such as 2-chloro-5-bromopyridine, and attach it to the resin via a linker. acs.orgacs.org This immobilized scaffold can then be subjected to various reactions to introduce diversity at different positions of the pyridine ring. For example, transition metal-catalyzed cross-coupling reactions can be performed on the resin-bound substrate to introduce aryl or other groups. acs.org
The advantages of solid-phase synthesis include:
Simplified Purification: Excess reagents and by-products can be easily washed away from the resin-bound product, eliminating the need for complex chromatographic purification after each step. mdpi.com
Automation: The repetitive nature of the wash and reaction cycles is well-suited for automation, allowing for high-throughput synthesis. acs.org
Driving Reactions to Completion: High concentrations of reagents can be used to ensure reactions go to completion, with the excess being easily removed by washing.
This methodology provides an efficient route to access libraries of pyridine-based compounds. acs.org A 2-chloro-5-bromopyridine scaffold, for instance, can be immobilized on a polystyrene resin through a traceless silicon linker at the C-4 position. acs.org Subsequent selective reactions at the chloro and bromo positions allow for the creation of diverse 2,5-disubstituted pyridines, which are of significant interest for pharmaceutical applications. acs.org
Chemical Reactivity and Transformation Mechanisms of 4 Phenyl 2 2,2,2 Trifluoroethyl Pyridine Systems
Reactivity of the Pyridine (B92270) Nitrogen and Aromatic Core in Substitution Reactions
The reactivity of the pyridine ring in 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is significantly influenced by the inductive effect of the 2,2,2-trifluoroethyl group. This powerful electron-withdrawing substituent markedly decreases the electron density of the aromatic system.
Pyridine Nitrogen Reactivity: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the adjacent trifluoroethyl group substantially reduces the nitrogen's basicity compared to unsubstituted pyridine. This deactivation also affects N-alkylation and N-oxidation reactions, which are common for pyridines. acs.org For instance, while oxidation of pyridines to their corresponding N-oxides is a standard procedure often utilizing peroxy acids, the electron-deficient nature of this substrate necessitates harsher conditions. researchgate.netrsc.org The formation of the N-oxide can, in turn, alter the reactivity of the ring, activating the C2 and C4 positions for both nucleophilic and certain electrophilic attacks. acs.org
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom. researchgate.net The presence of the trifluoroethyl group at the C2 position further deactivates the ring, making electrophilic aromatic substitution exceptionally difficult. When such reactions are forced under harsh conditions, the electrophile is directed to the C3 and C5 positions, which are less deactivated than the C2, C4, and C6 positions. researchgate.net Computational studies on pyridine derivatives confirm that nitration, for example, would preferentially occur at the meta-position (C3/C5) due to the greater stability of the reaction intermediate. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). The trifluoroethyl group at C2 strongly activates the C4 and C6 positions for SNAr. A leaving group (such as a halide) at these positions would be readily displaced by nucleophiles. The stability of the intermediate Meisenheimer complex, which is enhanced by placing a negative charge on the electronegative nitrogen atom through resonance, is the driving force for this regioselectivity.
Transformations Involving the 2,2,2-Trifluoroethyl Group
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is generally considered a stable moiety due to the strength of the C-F bonds. Its transformations are not as common as those of the aromatic rings but can be achieved under specific conditions.
One significant transformation is base-catalyzed elimination. Research has shown that (2,2,2-trifluoroethyl)arenes can undergo defluorinative functionalization when treated with a strong phosphazene base like t-Bu-P₂. nih.gov This reaction proceeds through the elimination of hydrogen fluoride (B91410) (HF) to generate a gem-difluorostyrene intermediate. This intermediate can then be trapped by a nucleophile, such as an alkanenitrile, to yield a monofluoroalkene product. nih.gov This pathway represents a powerful method for transforming the otherwise inert trifluoroethyl group into a more versatile functional group.
The methylene (B1212753) (-CH₂-) portion of the group is activated by both the adjacent pyridine ring and the trifluoromethyl group, but it does not typically undergo reactions like oxidation under standard conditions. For example, oxidation of similar 2-(polyfluoroalkyl)pyridines with peroxy acids yields the corresponding pyridine 1-oxides without affecting the fluoroalkyl side chain, demonstrating the stability of the group to oxidation. rsc.org
The Wittig olefination of aldehydes using ylides derived from (2,2,2-trifluoroethyl)triphenylphosphonium salts demonstrates the reactivity of the C-H bonds of the methylene group upon deprotonation with a strong base. researchgate.net This suggests that the protons on the carbon adjacent to the pyridine ring are acidic enough to be removed, enabling further functionalization, although this typically requires conversion into a phosphonium (B103445) salt first.
Reaction Pathways of the Phenyl Substituent and its Derivatives
The phenyl group at the C4 position of the pyridine ring can undergo its own set of reactions, primarily electrophilic aromatic substitution. The reactivity of this phenyl ring is heavily influenced by the electronic nature of the pyridyl substituent to which it is attached.
In neutral or basic media, the pyridine nitrogen is a weak deactivator. However, in the acidic conditions typical for many electrophilic aromatic substitutions (e.g., nitration), the pyridine nitrogen is protonated to form a pyridinium (B92312) cation. This positively charged pyridinium group acts as a powerful deactivating, meta-directing group.
Kinetic studies on the nitration of 4-phenylpyridine (B135609) in aqueous sulfuric acid confirm that the reaction occurs on the conjugate acid (the pyridinium ion). rsc.org The substitution happens exclusively on the phenyl ring, and the deactivating effect of the protonated pyridyl group directs the incoming electrophile primarily to the meta-position of the phenyl ring. rsc.org A smaller proportion of ortho and para isomers may be formed depending on the specific reagents and conditions. For example, nitration of 4-phenylpyrimidine (B189444) with mixed nitric and sulfuric acids yields ortho- and meta-nitrophenyl products, while using nitric acid with trifluoroacetic anhydride (B1165640) gives a mixture of ortho, meta, and para isomers. nih.gov This demonstrates that the regioselectivity of substitution on the phenyl ring can be tuned by the choice of reagents.
| Reagent System | Phenyl Substitution Pattern | Reference |
| Nitric Acid / Sulfuric Acid | Predominantly meta | rsc.orgnih.gov |
| Nitric Acid / Trifluoroacetic Anhydride | Mixture of ortho, meta, para | nih.gov |
Catalytic Activation and Selective Derivatization Strategies for Fluorinated Pyridines
Catalytic methods offer powerful tools for the selective functionalization of fluorinated pyridines, enabling transformations that are difficult to achieve through classical stoichiometric reactions.
Hydrodefluorination (HDF) is the process of replacing a C-F bond with a C-H bond. This reaction is challenging due to the high strength of the C-F bond. Catalytic HDF of polyfluoroalkyl groups has been achieved using highly electrophilic silylium (B1239981) compounds, such as those supported by carboranes, which can activate the C-F bond for reduction by silanes. rsc.org These reactions have shown selectivity for aliphatic C-F bonds over aromatic ones. rsc.org
Another approach involves organophotoredox catalysis, which can achieve the selective HDF of trifluoromethylarenes to difluoromethylarenes. researchgate.net This method often uses a photosensitizer and a hydrogen atom donor. For polyfluorinated pyridines, such as pentafluoropyridine, catalytic HDF has been accomplished using zirconocene (B1252598) complexes activated by diisobutylaluminumhydride, showing selectivity for the C4 position. thieme-connect.com These catalytic systems could potentially be applied to achieve regioselective partial defluorination of the trifluoroethyl group in molecules like this compound.
While nucleophilic aromatic substitution (SNAr) on activated fluoroarenes is often facile, catalytic approaches can enhance reaction rates and broaden the scope of applicable nucleophiles. Recent studies have demonstrated that organic superbases, such as t-Bu-P₄, can efficiently catalyze concerted SNAr reactions of aryl fluorides, even those that are not strongly electron-deficient. researchgate.netrsc.org The catalyst operates by deprotonating the incoming nucleophile, thereby increasing its reactivity. researchgate.net
Another strategy involves phase-transfer catalysts, such as BnNBu₃Cl, which have been used for the catalytic chlorination of perfluoroarenes via an SNAr mechanism. rsc.orgresearchgate.net The proposed mechanism involves the catalyst facilitating the formation of the Meisenheimer intermediate through aromatic donor-acceptor interactions. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for SNAr reactions between aryl aldehydes and perfluoroarenes, including pentafluoropyridine, to form perfluorinated diarylmethanones under mild, metal-free conditions. nih.gov
| Catalyst Type | Substrate Example | Reaction Type | Reference |
| Organic Superbase (t-Bu-P₄) | Aryl Fluorides | Catalytic Concerted SNAr | researchgate.netrsc.org |
| Phase-Transfer Catalyst (BnNBu₃Cl) | Perfluoroarenes | Catalytic Chlorination (SNAr) | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Pentafluoropyridine | SNAr with Aryl Aldehydes | nih.gov |
Copper catalysis is a versatile tool for the functionalization of N-heterocycles, including those bearing trifluoromethyl groups. wum.edu.pk Copper catalysts can facilitate a wide range of transformations, such as C-H functionalization, cross-coupling reactions, and cyclizations.
For instance, a copper(I)-catalyzed radical annulation process has been developed for the synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines from 2-pyridyl derivatives. nih.govresearchgate.net This method allows for the direct construction of a new fused ring system attached to the trifluoromethylated pyridine core. Copper has also been widely used to catalyze the trifluoromethylation of unactivated olefins and aryl boronic acids, demonstrating its utility in forming C-CF₃ bonds. wum.edu.pkuni-muenchen.de These methods often use electrophilic trifluoromethylating reagents, such as Togni's reagent, in conjunction with a copper salt. wum.edu.pk Such catalytic strategies could be adapted for the further derivatization of the this compound system, for example, through C-H activation of the phenyl ring or by coupling reactions if a suitable leaving group is present on either aromatic ring.
Advanced Research Applications of 4 Phenyl 2 2,2,2 Trifluoroethyl Pyridine Scaffolds
Scaffold Design and Exploration in Chemical Biology and Medicinal Chemistry
The pyridine (B92270) ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological targets. rsc.orgresearchgate.net The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen, combined with the structural versatility offered by its substituents, make it a cornerstone in drug design. nih.gov The 4-phenyl-2-(2,2,2-trifluoroethyl)pyridine structure leverages this privileged core, with its specific substitutions enhancing its potential for targeted drug development.
Development of Ligands for Specific Molecular Targets (e.g., PqsR, CSF1R, COX-2)
The this compound scaffold holds potential for the development of inhibitors for a range of therapeutic targets.
PqsR: The Pseudomonas Quorum Sensing Receptor (PqsR) is a key transcriptional regulator in Pseudomonas aeruginosa and a target for antivirulence therapies. frontiersin.org Many PqsR inhibitors are based on quinoline (B57606) or quinazolinone scaffolds, which share structural similarities with the phenylpyridine core. mdpi.com The design of ligands based on the this compound scaffold could mimic the necessary interactions within the PqsR ligand-binding pocket, where aromatic and heterocyclic rings are known to form critical π-stacking interactions. frontiersin.org
CSF1R: The Colony-Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages. nih.gov Its inhibition is a promising strategy in cancer immunotherapy. researchgate.net Several CSF1R inhibitors feature a pyridine or similar heterocyclic core that acts as a hinge-binder within the ATP-binding site of the kinase. nih.govresearchgate.net The this compound scaffold could be oriented where the pyridine nitrogen interacts with the kinase hinge region, while the phenyl and trifluoroethyl groups project into adjacent hydrophobic pockets, potentially enhancing potency and selectivity.
| Compound | Scaffold | Target | IC50 (nM) |
| Pexidartinib (PLX3397) | Aminopyridine | CSF1R | 20 |
| BLZ945 | Pyrrolo[2,3-b]pyridine | CSF1R | 1 |
| Compound 36 | Imidazo[4,5-b]pyridine | CSF1R | 11 |
Table 1: Examples of Pyridine-Containing CSF1R Inhibitors. Data sourced from nih.govresearchgate.net.
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and the target of nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibitors often possess a central heterocyclic ring with two adjacent aromatic groups. mdpi.comnih.gov The this compound structure aligns with this pharmacophore. The trifluoromethyl group can fit into the secondary pocket of the COX-2 active site, a key interaction for selectivity over the COX-1 isoform. acs.orgju.edu.sauni-konstanz.de
| Compound | Scaffold | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole | COX-2 | 0.04 | >375 |
| Etoricoxib | Bipyridine | COX-2 | 0.0019 | 106 |
| Compound 9d | Pyrido[2,3-d]pyrimidine | COX-2 | 0.54 | 6.56 |
Table 2: Examples of Heterocyclic COX-2 Inhibitors. Data sourced from ju.edu.sauni-konstanz.de.
Investigation of Structure-Activity Relationships for Molecular Recognition and Modulation
The structure-activity relationship (SAR) of the this compound scaffold is governed by the interplay of its three key components. nih.govresearchgate.netnih.gov
Pyridine Core: The position of the nitrogen atom is crucial for establishing hydrogen bonds or coordinating with metal ions in enzyme active sites. Its basicity can be tuned by the electronic nature of the substituents.
2-(2,2,2-Trifluoroethyl) Group: The trifluoroethyl group is a potent metabolic blocker and can increase the lipophilicity of the molecule, which may enhance cell membrane permeability. nih.gov Its size and shape allow it to fit into specific hydrophobic pockets of target proteins. SAR studies would involve exploring the effects of replacing this group with other alkyl or fluoroalkyl chains to determine the optimal size and lipophilicity for a given target. mdpi.com
Rational Design of Chemical Probes and Fluorogenic Tags for Biological Imaging and Sensing
The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, can impart useful photophysical properties to a molecule. The strong electron-withdrawing nature of the CF3 group can influence the intramolecular charge transfer (ICT) characteristics of a fluorophore, leading to changes in fluorescence emission that can be exploited for sensing applications. mdpi.com The this compound scaffold could serve as the core for novel fluorogenic probes. For example, by attaching a recognition moiety for a specific analyte to the phenyl ring, the binding event could alter the electronic environment of the pyridine fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. Such probes could be designed for the detection of ions, reactive oxygen species, or specific enzymes in biological systems.
Contribution to the Expansion of Privileged Scaffold Libraries
Privileged scaffolds are molecular frameworks that appear repeatedly in drugs and bioactive compounds, demonstrating their ability to interact with a variety of biological targets. cambridgemedchemconsulting.comresearchgate.net The pyridine ring is a classic example of such a scaffold. rsc.org By creating libraries of compounds based on the this compound core, chemical space can be efficiently explored. The phenyl and trifluoroethyl groups serve as key vectors for diversification. Synthetic strategies that allow for the facile introduction of a wide range of substituents on the phenyl ring can generate large libraries of compounds for high-throughput screening. u-tokyo.ac.jp The inclusion of the trifluoroethyl group adds a layer of novelty and introduces favorable drug-like properties, such as metabolic stability, making this scaffold a valuable addition to privileged structure libraries for drug discovery. nih.govnih.gov
Rational Design in Agrochemical Science
In agrochemical research, the discovery of novel scaffolds with high efficacy, selectivity, and favorable environmental profiles is a constant goal. The trifluoromethylpyridine (TFMP) moiety is a well-established building block in modern pesticides, valued for the unique properties conferred by the trifluoromethyl group. nih.govjst.go.jpjst.go.jpacs.orgchigroup.site
Incorporation into Novel Insecticidal and Herbicidal Scaffold Motifs
The this compound structure combines elements found in both successful insecticides and herbicides.
Insecticidal Motifs: Several commercial insecticides contain the trifluoromethylpyridine core. nih.govacs.org For example, sulfoxaflor's insecticidal activity was observed when a phenyl moiety in an earlier lead compound was replaced with a pyridine ring. jst.go.jp The TFMP group is crucial for the bioactivity of these compounds. The this compound scaffold could be incorporated into new designs targeting insect nicotinic acetylcholine (B1216132) receptors or other validated insecticidal targets.
Herbicidal Motifs: Phenylpyridine structures are known to act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. researchgate.netnih.gov In these herbicides, the phenyl and pyridine rings mimic parts of the natural substrate. researchgate.net A series of novel phenylpyridine derivatives containing an α-trifluoroanisole moiety showed excellent herbicidal activity. nih.gov The this compound scaffold represents a promising starting point for the design of new PPO-inhibiting herbicides, where the trifluoroethyl group could enhance binding affinity and plant uptake. bohrium.comnih.gov
| Agrochemical | Class | Target/Mode of Action |
| Sulfoxaflor | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator |
| Flonicamid | Insecticide | Chordotonal organ modulators |
| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor |
| Bicyclopyrone | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor |
| Compound 7a | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |
Table 3: Examples of Agrochemicals Containing Trifluoromethylpyridine or Phenylpyridine Moieties. Data sourced from nih.govjst.go.jpnih.gov.
Modulation of Target Interaction and Environmental Persistence through Fluorine and Trifluoromethyl Substitution
The introduction of fluorine and trifluoromethyl groups into pyridine-based scaffolds is a well-established strategy to fine-tune their physicochemical properties, thereby modulating their interaction with biological targets and their persistence in the environment. The trifluoroethyl group in this compound, in particular, imparts a unique combination of lipophilicity and electronic effects that can significantly alter the molecule's behavior.
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This electronic pull can influence the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for optimizing interactions with biological targets, such as enzymes and receptors, where hydrogen bonding and electrostatic interactions play a key role. For instance, in drug design, altering the pKa of a heterocyclic core can significantly impact its binding affinity and selectivity for a target protein. rsc.org
Furthermore, the trifluoroethyl group increases the lipophilicity of the molecule. This enhanced lipophilicity can improve its ability to cross cellular membranes, a crucial factor for the bioavailability of pharmacologically active compounds. However, increased lipophilicity can also lead to greater bioaccumulation and environmental persistence. The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which can prolong the half-life of the compound in biological systems and in the environment. nih.gov While this metabolic stability is often desirable for therapeutic applications, it raises concerns about the long-term environmental fate of such compounds. unep.org
Table 1: Physicochemical Properties Influenced by Trifluoroethyl Substitution
| Property | Effect of Trifluoroethyl Group | Implication for Target Interaction and Persistence |
| Basicity (pKa) | Decrease | Alters hydrogen bonding and electrostatic interactions with biological targets. |
| Lipophilicity (LogP) | Increase | Enhances membrane permeability and potential for bioaccumulation. |
| Metabolic Stability | Increase | Prolongs biological half-life and environmental persistence due to strong C-F bonds. |
| Dipole Moment | Increase | Can influence intermolecular interactions and solubility. |
Applications in Functional Materials Science and Coordination Chemistry
The unique electronic and structural features of this compound make it an attractive building block for the development of functional materials and as a ligand in coordination chemistry, particularly in the field of catalysis.
Phenylpyridine derivatives are renowned for their use as cyclometalating ligands in the synthesis of highly efficient iridium(III) photocatalysts. mdpi.comnih.gov These complexes are characterized by their strong absorption of visible light and long-lived excited states, making them powerful tools in photoredox catalysis for a wide range of organic transformations. urfu.ru
The electronic properties of the phenylpyridine ligand can be systematically tuned by introducing substituents, thereby modifying the photophysical and electrochemical properties of the resulting iridium(III) complex. The introduction of electron-withdrawing groups, such as the trifluoroethyl group in this compound, on the pyridine or phenyl ring can stabilize the highest occupied molecular orbital (HOMO) of the complex. mdpi.com This stabilization leads to an increase in the oxidation potential of the complex, making it a stronger photooxidant.
The photophysical properties of such complexes, including their emission wavelength, quantum yield, and excited-state lifetime, are also highly dependent on the nature of the ligands. Fluorine substitution has been shown to blue-shift the emission of iridium(III) complexes and, in some cases, increase the photoluminescence quantum yield. mdpi.com
Table 2: Representative Photophysical Properties of Fluorinated Phenylpyridine Iridium(III) Complexes
| Complex/Ligand | Emission Max (nm) | Quantum Yield (%) | Excited-State Lifetime (µs) |
| Ir(ppy)₃ (ppy = 2-phenylpyridine) | 510 | ~97 | 1.9 |
| Ir(F₂ppy)₃ (F₂ppy = 2-(2,4-difluorophenyl)pyridine) | 470, 498 | ~80 | 2.5 |
| Ir(ppy-CF₃)₃ (ppy-CF₃ = 2-phenyl-5-(trifluoromethyl)pyridine) | 525 | ~60 | 1.1 |
Note: Data is representative of typical fluorinated phenylpyridine Ir(III) complexes and serves to illustrate the general effects of fluorination. Specific values for a complex with this compound would require experimental determination.
The strategic placement of the trifluoroethyl group at the 2-position of the pyridine ring in this compound could offer precise control over the electronic properties and steric environment of the resulting iridium(III) complex, allowing for the rational design of photocatalysts with tailored reactivity for specific chemical transformations.
The incorporation of fluorinated moieties into polymers is a widely used strategy to enhance their thermal stability, chemical resistance, and optical properties, and to impart hydrophobicity. mdpi.com The this compound scaffold can be envisioned as a versatile monomer or functional unit for integration into various polymer and macromolecular architectures.
For instance, it could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be used in the synthesis of fluorinated polymers via radical polymerization. The resulting polymers would be expected to exhibit high thermal stability and low surface energy, making them suitable for applications such as hydrophobic coatings and low-dielectric-constant materials for microelectronics. researchgate.netsci-hub.se
The synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal and mechanical properties, often involves the use of aromatic diamine monomers. A derivative of this compound, functionalized with amino groups, could serve as a novel fluorinated diamine monomer for the synthesis of advanced polyimides with enhanced solubility and processability, along with low dielectric constants and high optical transparency. researchgate.net
Table 3: Potential Properties of Polymers Incorporating this compound Units
| Polymer Type | Potential Enhanced Properties | Potential Applications |
| Fluorinated Polyacrylates/Polystyrenes | Increased thermal stability, hydrophobicity, low refractive index. | Hydrophobic coatings, optical films, membranes. |
| Metallopolymers | Redox activity, luminescence, catalytic activity. | Sensors, light-emitting materials, catalysts. |
| Polyimides | High thermal stability, good mechanical properties, low dielectric constant, enhanced solubility. | Microelectronics, aerospace components, high-performance films. |
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Routes for Fluorinated Pyridines
The chemical industry's shift towards sustainability has spurred the development of environmentally friendly synthetic methods. bhu.ac.in For fluorinated pyridines like 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine, this involves moving away from harsh reagents and energy-intensive conditions. Key areas of innovation include flow chemistry, the use of novel catalysts, and biocatalysis.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, high reproducibility, and reduced energy consumption. sci-hub.sersc.org This technique is particularly well-suited for handling challenging gas-liquid reactions, which are common in fluoroalkylation, and allows for the safe use of hazardous reagents. rsc.org The synthesis of fluorinated heterocycles, including pyridines, has been successfully demonstrated using sequential flow processes, which can streamline multi-step syntheses into a single, continuous operation. uc.pt
Another green approach is the development of mechanochemical protocols, which use mechanical force to drive reactions, often in the absence of bulk solvents. Solid-state aromatic nucleophilic fluorination using potassium fluoride (B91410) has been shown to be a rapid and efficient method for producing N-heteroaryl fluorides under ambient conditions, offering a more cost-effective and environmentally friendly alternative to solution-based methods. rsc.org Furthermore, the use of heterogeneous catalysts, such as activated fly ash, provides an eco-friendly and reusable option for synthesizing pyridine (B92270) derivatives. bhu.ac.in
Biocatalysis represents a frontier in green chemistry. Enzymes like fluorinases can catalyze the formation of carbon-fluorine bonds under exceptionally mild conditions. acsgcipr.org While substrate scope can be a limitation, ongoing research into enzyme engineering is expanding the range of molecules that can be synthesized biocatalytically. acsgcipr.org These enzymatic methods are especially attractive for producing complex molecules and for introducing isotopes like ¹⁸F for applications in positron emission tomography (PET). acsgcipr.orgacs.org
| Green Synthesis Approach | Key Advantages for Fluorinated Pyridine Synthesis | Representative Examples/Concepts |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control over reaction parameters (temperature, pressure), improved scalability, and reduced waste. sci-hub.sersc.org | Use of fluorinated greenhouse gases as fluoroalkyl sources; multi-step sequential synthesis of heterocycles. rsc.orguc.pt |
| Mechanochemistry | Reduces or eliminates the need for toxic solvents, rapid reaction times, and operational simplicity under ambient conditions. rsc.org | Solid-state nucleophilic fluorination using KF and quaternary ammonium (B1175870) salts. rsc.org |
| Heterogeneous Catalysis | Catalyst is easily separated and reused, reducing costs and environmental impact. | Activated fly ash for imidazo[1,2-a]pyridine (B132010) synthesis. bhu.ac.in |
| Biocatalysis | Extremely mild reaction conditions, high selectivity, and potential for asymmetric synthesis. acsgcipr.org | Fluorinase enzymes for Sɴ2-type fluorination reactions. acsgcipr.org |
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. Advanced spectroscopic methods are increasingly being used for real-time, in-situ monitoring of chemical reactions, providing detailed insights into reaction kinetics, intermediates, and transition states. researchgate.net These "operando" techniques are particularly valuable for studying the synthesis of complex molecules like this compound.
Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the concentration of reactants, products, and intermediates over time. researchgate.netiitm.ac.in For organofluorine compounds, ¹⁹F NMR is especially powerful due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, which makes it an excellent probe for monitoring changes in the electronic environment during a reaction. numberanalytics.com Dynamic NMR can be used to study molecular dynamics and exchange processes. numberanalytics.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can establish correlations between different nuclei (e.g., ¹H, ¹³C, ¹⁹F), helping to elucidate the structure of transient species that may not be isolable. iitm.ac.innumberanalytics.com The integration of these spectroscopic tools directly into reaction vessels, including flow reactors, allows chemists to gather high-density data, enabling rapid reaction optimization and the validation of mechanistic hypotheses. rsc.org
| Spectroscopic Technique | Type of Information Provided for Mechanistic Studies | Relevance to Fluorinated Pyridine Synthesis |
|---|---|---|
| In-situ FT-IR | Real-time tracking of functional group transformations and reaction kinetics. researchgate.net | Monitoring the formation and consumption of key carbonyl or C-F vibrational bands. |
| ¹⁹F NMR | Highly sensitive probe of the local electronic environment of the fluorine atom; excellent for tracking fluorinated intermediates and products. numberanalytics.com | Directly observes the introduction of the trifluoroethyl group and any side reactions involving fluorine. |
| 2D NMR (COSY, HETCOR) | Structural elucidation of complex intermediates by revealing through-bond correlations between nuclei. iitm.ac.in | Helps to determine the precise structure of transient organometallic or cyclization intermediates. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to identify transient species, intermediates, and byproducts. iitm.ac.in | Can detect and identify low-concentration intermediates in complex reaction mixtures. |
Integration of Artificial Intelligence and Machine Learning in Molecular Design, Synthesis Prediction, and Property Forecasting
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules. niilmuniversity.ac.in For a target compound like this compound, these computational tools can be applied across the entire research and development pipeline, from initial design to synthesis planning and property prediction.
In molecular design, generative ML models can explore vast chemical spaces to propose novel pyridine derivatives with optimized properties. By learning from existing data, these models can suggest modifications to the core structure of this compound to enhance a desired biological activity or material property. arxiv.org
ML models are also being developed to predict the outcome of chemical reactions and to propose viable synthetic routes. arxiv.org By analyzing extensive reaction databases, these tools can help chemists identify the most efficient and sustainable pathways to synthesize a target molecule, potentially avoiding lengthy and resource-intensive trial-and-error experimentation. Furthermore, ML can predict key physicochemical properties, such as solubility, stability, and toxicity, as well as the reactive power of reagents, long before a molecule is synthesized. niilmuniversity.ac.inrsc.orgmdpi.com This predictive power allows for the early deselection of unpromising candidates and the prioritization of those with the highest potential for success.
Expanding the Chemical Space of Trifluoroethyl Pyridine Derivatives through Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to rapidly generate collections, or libraries, of structurally diverse small molecules from a common starting material. This approach is invaluable for exploring the chemical space around a core scaffold like trifluoroethyl pyridine to identify compounds with novel functions. acs.org Applying DOS principles to a precursor of this compound could yield a library of analogs with variations at different positions of the pyridine ring and the phenyl substituent.
Modern synthetic methodologies, such as late-stage C-H functionalization, are particularly powerful for DOS. rsc.org These reactions allow for the direct modification of C-H bonds, which are ubiquitous in organic molecules, enabling the introduction of new functional groups onto a complex molecular core in the final steps of a synthesis. rsc.orgunc.educhemrxiv.org This avoids the need to re-synthesize each analog from scratch. By combining a common trifluoroethyl pyridine core with a diverse set of building blocks through high-throughput C-H functionalization or cross-coupling reactions, large libraries of novel compounds can be efficiently prepared for screening in drug discovery or materials science programs. acs.orgresearchgate.net This strategy significantly expands the accessible chemical space, increasing the probability of discovering molecules with unique and valuable properties. acs.orgdigitellinc.com
Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science for Novel Applications
The unique properties imparted by the trifluoroethyl and phenyl groups on the pyridine core make this compound and its derivatives attractive candidates for applications beyond traditional medicinal chemistry. Multidisciplinary research is key to unlocking this potential.
In chemical biology , the introduction of a trifluoromethyl group can enhance a molecule's utility as a biological probe. The ¹⁹F nucleus serves as a sensitive and background-free NMR handle for studying molecular interactions with proteins and other biomolecules in complex biological systems. nih.gov Derivatives of this compound could be designed as specific inhibitors or imaging agents to investigate biological pathways.
In materials science , the electron-withdrawing nature of the trifluoromethyl group and the aromatic properties of the pyridine and phenyl rings suggest potential applications in organic electronics. ontosight.ai Pyridine-based materials are explored for use in organic light-emitting diodes (OLEDs), sensors, and as ligands for functional metal-organic frameworks (MOFs). researchgate.net The specific substitution pattern of this compound could lead to materials with tailored electronic, optical, or self-assembly properties.
The continued collaboration between organic chemists, biologists, and materials scientists will be essential to fully exploit the potential of functionalized fluorinated pyridines, leading to the development of novel therapeutics, advanced diagnostic tools, and next-generation functional materials. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
